![molecular formula C15H15NO2 B2822675 4-(benzyloxy)benzenecarbaldehyde O-methyloxime CAS No. 478046-63-8](/img/structure/B2822675.png)
4-(benzyloxy)benzenecarbaldehyde O-methyloxime
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Overview
Description
4-(benzyloxy)benzenecarbaldehyde O-methyloxime is a chemical compound used for pharmaceutical testing . It is also known by other synonyms such as Benzaldehyde, 4-(phenylmethoxy)-, O-methyloxime; (E)-{[4-(benzyloxy)phenyl]methylidene}(methoxy)amine .
Molecular Structure Analysis
The molecular formula of this compound is C15H15NO2 . Its molecular weight is 241.29 . The exact structure is not provided in the search results.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C15H15NO2) and molecular weight (241.29) . Other specific properties like melting point, boiling point, and density are not provided in the search results.Scientific Research Applications
Knoevenagel Condensation
The Knoevenagel condensation reaction, utilizing aromatic aldehydes, demonstrates significant improvements in yield and reaction times when performed in ionic liquids compared to conventional methods. This approach, exemplified by the condensation of 4-oxo-(4H)-1-benzopyran-3-carbaldehydes, showcases the utility of alternative solvents in enhancing reaction efficiency and environmental friendliness (Hangarge, Jarikote, & Shingare, 2002).
Photocatalytic Oxidation
The photocatalytic oxidation of benzyl alcohol and its derivatives into corresponding aldehydes using titanium dioxide under visible light irradiation presents a pathway for the green synthesis of aldehydes from alcohol precursors. This method highlights the role of photocatalysis in enabling selective oxidation reactions under mild conditions (Higashimoto et al., 2009).
Antimicrobial Activity Studies
Research into cycloalkanecarbaldehydes and their derivatives has shown promising antimicrobial properties. The synthesis of novel compounds via the interaction with 1,2-benzoxathiin-4(3H)-on 2,2-dioxide and active methylene nitriles revealed compounds with significant antimicrobial activity against gram-positive strains, underscoring the potential for developing new antibiotics (Grygoriv et al., 2017).
Antitrypanosomal Activity
Compounds derived from 4-[(α-L-rhamnosyloxy) benzyl] thiocarbamate and isothiocyanate glycosides have been investigated for their antitrypanosomal activity, offering insights into the development of novel antitrypanosomal drugs. The in vitro and in vivo studies suggest these compounds, particularly 4-(α-L-rhamnosyloxy) benzyl isothiocyanate, as potential leads for new treatments (Ayyari et al., 2013).
Safety and Hazards
properties
IUPAC Name |
(E)-N-methoxy-1-(4-phenylmethoxyphenyl)methanimine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15NO2/c1-17-16-11-13-7-9-15(10-8-13)18-12-14-5-3-2-4-6-14/h2-11H,12H2,1H3/b16-11+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZSBVQYNZYGDEPG-LFIBNONCSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CON=CC1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO/N=C/C1=CC=C(C=C1)OCC2=CC=CC=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.28 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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